

Fmoc-D-Phe(2,4-Cl₂)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-D-Phe(2,4-Cl₂)-OH

Cat. No.: B1310873

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CAS Number: 352351-61-2

This technical guide provides an in-depth overview of **Fmoc-D-Phe(2,4-Cl₂)-OH**, a halogenated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Fmoc-D-Phe(2,4-Cl₂)-OH, systematically named (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-(2,4-dichlorophenyl)propanoic acid, is a non-natural amino acid building block. The incorporation of chlorine atoms on the phenyl ring offers unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptides.

Physicochemical Properties

Property	Value	Reference
CAS Number	352351-61-2	[1]
Molecular Formula	C ₂₄ H ₁₉ Cl ₂ NO ₄	[1]
Molecular Weight	456.3 g/mol	[1]
Appearance	White to off-white powder	
Purity	Typically ≥98%	
Melting Point	Not consistently reported	
Solubility	Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).	
Storage	Store at 2-8°C	

Application in Peptide Synthesis

Fmoc-D-Phe(2,4-Cl₂)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions, which preserves acid-labile side-chain protecting groups.

The dichloro-substitution on the phenylalanine side chain can impart several desirable characteristics to a peptide:

- **Increased Hydrophobicity:** Enhances binding to hydrophobic pockets of target proteins.
- **Steric Hindrance:** Can lock the peptide into a specific, bioactive conformation.
- **Metabolic Stability:** The C-Cl bonds are resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

- Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence intermolecular interactions.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-D-Phe(2,4-Cl₂)-OH** into a peptide sequence on a Rink Amide resin. The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:

- Fmoc-Rink Amide resin
- **Fmoc-D-Phe(2,4-Cl₂)-OH**
- Other required Fmoc-protected amino acids
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection Reagent: 20% Piperidine in DMF
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
- Washing Solvents: DMF, DCM, Methanol
- Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Precipitation Solvent: Cold diethyl ether

Procedure:

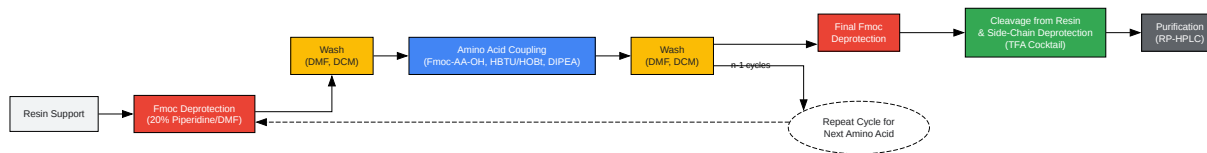
- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-D-Phe(2,4-Cl₂)-OH** (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-2 hours at room temperature.
 - To monitor the coupling reaction, a Kaiser test can be performed. If the test is positive (beads are blue), the coupling is incomplete and should be repeated.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry under a stream of nitrogen.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
 - Dry the crude peptide pellet.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity of the purified peptide by mass spectrometry.

Visualization of the SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis.



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References

- 1. peptide.com [peptide.com]
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